molecular formula C14H11ClN2O B8401152 2-[(4-Amino-2-chlorophenoxy)methyl]benzonitrile

2-[(4-Amino-2-chlorophenoxy)methyl]benzonitrile

Cat. No. B8401152
M. Wt: 258.70 g/mol
InChI Key: FWWADJCIBJWOKM-UHFFFAOYSA-N
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Patent
US07507740B2

Procedure details

To a solution of 2-[(2-chloro-4-nitrophenoxy)methyl]benzonitrile (2.0 g) in ethanol/water (9:1, 40 mL) was added calcium chloride (90%, 427 mg), and the mixture was stirred at 100° C. for 10 min. Reduced iron (90%, 2.6 g) was added at room temperature, and the mixture was stirred at 100° C. for 3 hrs. After the completion of the reaction, the reaction mixture was filtered (celite), and the filtrate was concentrated under reduced pressure. Water was added to the residue and the mixture was diluted with ethyl acetate and washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate:methylene chloride=2:1:1) to give the title compound (1.2 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
427 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Reduced iron
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:3]=1[O:4][CH2:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].[Cl-].[Ca+2].[Cl-]>C(O)C.O>[NH2:18][C:16]1[CH:15]=[CH:14][C:3]([O:4][CH2:5][C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[C:8]#[N:9])=[C:2]([Cl:1])[CH:17]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(OCC2=C(C#N)C=CC=C2)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
427 mg
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
ethanol water
Quantity
40 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Reduced iron
Quantity
2.6 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered (celite)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
ADDITION
Type
ADDITION
Details
the mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate:methylene chloride=2:1:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC(=C(OCC2=C(C#N)C=CC=C2)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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